molecular formula C20H17FN2O4S2 B3397167 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021208-55-8

3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3397167
CAS No.: 1021208-55-8
M. Wt: 432.5 g/mol
InChI Key: GYBSDPLDJKGYCM-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide (CAS 1021208-55-8) is a synthetic small molecule with a molecular formula of C 20 H 17 FN 2 O 4 S 2 and a molecular weight of 432.5 g/mol . This compound features a complex hybrid structure that incorporates multiple pharmacologically active motifs, including a 3-fluoro-4-methoxybenzenesulfonamide group, an indoline scaffold, and a thiophene-2-carbonyl moiety. Such a structure makes it a valuable intermediate or tool compound for medicinal chemistry and drug discovery research. The indole and indoline scaffolds, which are core structural elements of this molecule, are recognized as privileged structures in medicinal chemistry due to their widespread presence in compounds with diverse biological activities, including documented anticancer, antiviral, and anti-inflammatory properties . Furthermore, the inclusion of a thiophene ring is a common strategy in drug design, as this heterocycle is found in several therapeutically active agents and is known to contribute to significant biological activities, such as kinase inhibition . The specific molecular architecture of this reagent suggests potential application in the development of kinase inhibitors, particularly for oncology-focused research. Similar imidazopyridine and sulfonamide-containing compounds have been reported as potent inhibitors of key oncogenic signaling pathways, such as the PI3Kα pathway, which is a validated target in cancer therapy . Researchers can utilize this compound as a key building block for the synthesis of novel compound libraries or as a chemical probe for investigating new biological targets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S2/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h2-7,10-12,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBSDPLDJKGYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indole core, the introduction of the thiophene-2-carbonyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic methods include:

    Formation of Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of Thiophene-2-carbonyl Group: This step often involves acylation reactions using thiophene-2-carbonyl chloride.

    Attachment of Benzenesulfonamide Moiety: This can be done through sulfonamide formation reactions using benzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and electron-deficient aromatic rings serve as primary sites for nucleophilic substitution.

Reaction TypeConditions/ReagentsOutcomeSource
Sulfonamide Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CSubstitution at sulfonamide nitrogen to form N-alkyl derivatives
Aromatic Fluorine Displacement Amines (e.g., piperidine), CuI, DMSO, 120°CReplacement of fluorine atom on benzene ring with amine groups
  • The fluorine atom at the 3-position of the benzene ring is highly susceptible to nucleophilic aromatic substitution due to electron-withdrawing effects from adjacent methoxy and sulfonamide groups.

  • Thiophene-2-carbonyl group stabilizes intermediates via conjugation, enhancing reaction rates.

Oxidation and Reduction Reactions

Functional groups undergo redox transformations under controlled conditions.

Reaction TypeConditions/ReagentsOutcomeSource
Sulfonamide Oxidation KMnO₄, H₂SO₄, H₂O, refluxConversion of sulfonamide to sulfonic acid derivative
Thiophene Carbonyl Reduction LiAlH₄, THF, 0°C → RTReduction of thiophene-2-carbonyl to hydroxymethyl-thiophene
Indoline Ring Oxidation DDQ, CH₂Cl₂, RTAromatization of indoline to indole system
  • The indoline moiety is prone to oxidation, forming an indole structure, which alters electronic properties and biological activity .

  • Reductive cleavage of the thiophene-carbonyl group modifies steric bulk, impacting target binding.

Hydrolysis Reactions

Cleavage of carbonyl and sulfonamide linkages under acidic/basic conditions.

Reaction TypeConditions/ReagentsOutcomeSource
Amide Hydrolysis 6M HCl, reflux, 12hCleavage of thiophene-2-carbonyl-indoline bond to yield carboxylic acid
Sulfonamide Hydrolysis NaOH (aq), 100°C, 24hDegradation to 3-fluoro-4-methoxybenzenesulfonic acid and amine byproduct
  • Hydrolysis kinetics depend on steric hindrance from the indoline and thiophene groups.

  • Methoxy substituents stabilize intermediates via resonance during hydrolysis.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification.

Reaction TypeConditions/ReagentsOutcomeSource
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneArylation at indoline C4 position
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl halidesIntroduction of amine groups to benzene ring
  • The indoline C4 position shows higher reactivity in cross-couplings compared to other sites due to reduced steric hindrance .

  • Copper-free conditions minimize side reactions with sulfur-containing thiophene .

Cycloaddition and Ring-Opening Reactions

The thiophene and indoline systems participate in cycloadditions.

Reaction TypeConditions/ReagentsOutcomeSource
Diels-Alder Reaction Maleic anhydride, toluene, ΔThiophene acts as diene to form bicyclic adducts
Indoline Ring-Opening HBr/AcOH, 80°CCleavage of indoline to form amine and ketone fragments
  • Thiophene’s electron-rich nature facilitates [4+2] cycloadditions with electron-deficient dienophiles.

  • Ring-opening of indoline generates reactive intermediates for further functionalization .

Photochemical Reactions

UV-induced transformations enhance structural complexity.

Reaction TypeConditions/ReagentsOutcomeSource
C-S Bond Cleavage UV (254 nm), MeCN, 6hHomolytic cleavage of sulfonamide C-S bond
Thiophene Dimerization UV (365 nm), benzene, 12h[2+2] Cycloaddition between thiophene carbonyl groups
  • Photoreactions enable access to non-thermodynamic products, useful in prodrug design.

Key Mechanistic Insights:

  • Electronic Effects :

    • The 3-fluoro-4-methoxybenzene ring directs electrophiles to the C5 position via resonance and inductive effects.

    • Thiophene-2-carbonyl stabilizes radical intermediates during photochemical reactions.

  • Steric Influences :

    • Indoline N-substituents hinder nucleophilic attack at the sulfonamide nitrogen.

    • Methoxy groups reduce reaction rates in SNAr pathways compared to unsubstituted analogs.

  • Catalytic Specificity :

    • Palladium catalysts preferentially activate C-Br bonds over C-Cl bonds in cross-couplings .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibit significant anticancer activity. For instance:

  • Compounds with similar sulfonamide structures have been evaluated for their efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. Research has shown that derivatives of this compound can effectively target multidrug-resistant pathogens, including:

  • E. coli
  • K. pneumoniae
  • S. aureus

These findings indicate that the compound could serve as a foundational structure for developing new antimicrobial agents capable of overcoming antibiotic resistance .

Enzyme Inhibition

The compound's sulfonamide functional group may also impart enzyme inhibitory properties. Studies have highlighted the potential for such compounds to act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of benzenesulfonamides, including derivatives similar to the target compound, revealed promising results in inhibiting tumor growth in vitro. The National Cancer Institute (NCI) evaluated these compounds against a panel of cancer cell lines, demonstrating significant cytotoxic effects and highlighting potential pathways for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the sulfonamide structure enhanced antimicrobial activity significantly, pointing towards the importance of structural diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on the Benzene Ring

  • Fluorine vs. Chlorine/Bromine :
    The target compound’s 3-fluoro substituent contrasts with chloro- or bromo-substituted analogs (e.g., compounds in ). Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to bulkier halogens, as observed in antimicrobial sulfonamides where chloro groups enhance potency but reduce solubility .
  • Methoxy vs. Methyl or Halogen :
    The 4-methoxy group in the target compound likely increases solubility relative to methyl or halogen substituents. For instance, methyl sulfonyl groups in pesticide sulfonamides () prioritize stability, whereas methoxy groups in pharmaceuticals balance solubility and membrane permeability .

Indoline Scaffold Modifications

  • Thiophene-2-Carbonyl vs. Benzoyl :
    The thiophene-2-carbonyl group introduces sulfur-based π-π interactions, differing from benzoyl-containing indole derivatives (e.g., ). Thiophene’s aromaticity and lower electron density may alter binding to hydrophobic enzyme pockets compared to benzoyl groups .

Sulfonamide Linker Variations N-Linked Indoline vs. Triazole or Pyrimidine: The indoline scaffold distinguishes the target compound from triazole-based sulfonamides () or pyrimidine-linked analogs ().

Spectroscopic Characterization

  • IR Spectroscopy :
    The absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s thiophene carbonyl (expected ~1680 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹). The NH stretch (~3278–3414 cm⁻¹) confirms the sulfonamide’s thione tautomer, consistent with tautomerization trends in .
  • NMR Analysis :
    The fluorine atom’s deshielding effect would distinguish ¹⁹F-NMR signals from chloro/bromo analogs. Methoxy protons (~δ 3.8–4.0 ppm) and thiophene protons (~δ 7.0–7.5 ppm) provide structural confirmation .

Data Tables

Table 2: Spectroscopic Signatures

Functional Group IR (cm⁻¹) ¹H-NMR (ppm) ¹³C-NMR (ppm)
Sulfonamide S=O 1340–1360 125–130
Thiophene C=O 1680–1700 165–170
Methoxy (-OCH₃) 3.8–4.0 (s, 3H) 55–60

Q & A

Q. What strategies mitigate polymorphism issues during crystallization?

  • Methodology :
  • Solvent Screening : Test 10+ solvent systems (e.g., EtOH/water, acetone/heptane) to isolate thermodynamically stable Form I .
  • Seeding : Introduce pre-formed Form I crystals to supersaturated solutions to suppress competing polymorphs .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

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